1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine
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Overview
Description
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to the pyrazole ring via a methylene bridge. The presence of methyl groups at positions 1 and 3 of the pyrazole ring further characterizes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The diketone used in this case would be 1,3-dimethyl-1,3-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with a thiophen-2-ylmethyl halide under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Lacks the thiophene ring, making it less versatile in certain applications.
N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine: Lacks the methyl groups, which can affect its reactivity and binding properties.
Uniqueness
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both the thiophene ring and the methyl groups. This combination enhances its chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
PZHXALJHSGRJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CS2)C |
Origin of Product |
United States |
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